molecular formula C24H32Cl2N2O10 B607190 Doryx CAS No. 24390-14-5

Doryx

Número de catálogo B607190
Número CAS: 24390-14-5
Peso molecular: 579.42
Clave InChI: UHHHTIKWXBRCLT-VDBOFHIQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Doryx is a tetracycline antibiotic used to treat a wide variety of bacterial infections, such as acne, urinary tract infections, intestinal infections, eye infections, gonorrhea, chlamydia, periodontitis (gum disease), and others . It is also used to treat blemishes, bumps, and acne-like lesions caused by rosacea .


Synthesis Analysis

Doryx is synthetically derived from oxytetracycline . The modified polymer coat (MPC) of Doryx MPC delays the absorption of doxycycline by approximately 15 to 20 minutes farther into the GI tract when compared to standard Doryx .


Molecular Structure Analysis

The molecular formula for doxycycline hyclate is C22H24N2O8, HCl, 1⁄2 C2H6O, 1⁄2 H2O and a molecular weight of 512.9 . The chemical designation for doxycycline hyclate is [4S (4aR, 5S, 5aR, 6R, 12aS)]-4-(dimethylamino)-1,4,4a, 5,5a, 6, 11,12a-octahydro-3, 5,10,12,12a-pentahydroxy-6-methyl-1, 11-deoxonapthtacene-2-carboxamide monohydrochloride, compound with ethyl alcohol (2:1), monohydrate .


Chemical Reactions Analysis

Doxycycline has a high degree of lipid solubility and a low affinity for calcium binding. It is highly stable in normal human serum . Doxycycline will not degrade into an epianhydro form .


Physical And Chemical Properties Analysis

Doxycycline hyclate is a yellow crystalline powder soluble in water and in solutions of alkali hydroxides and carbonates . It is formulated to delay the release farther into the GI tract .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of clinical medicine and microbiology .

Summary of the Application

Doxycycline is one of the most commonly used antibiotics in clinical medicine. Its broad spectrum of activity along with tolerable adverse effects makes it more palatable and compliant to patients .

Methods of Application or Experimental Procedures

Doxycycline is administered orally or intravenously. It primarily inhibits the elongation step of protein synthesis by blocking the binding of aminoacyl-tRNA to the small ribosomal subunit .

Results or Outcomes

Despite developed drug resistance over the last few decades, doxycycline is still an essential chemical agent in the present microbiological era .

Treatment of Brucella Melitensis Infection

Specific Scientific Field

This application falls under the field of medical microbiology .

Summary of the Application

This study presented a novel approach to brucellosis treatment, enhancing the efficacy of doxycycline and rifampicin through the use of poly (lactic-co-glycolic) acid coupled with cadmium-telluride quantum dots (Dox-Rif-PLGA@CdTe) .

Methods of Application or Experimental Procedures

The double emulsion solvent evaporation method was employed to prepare Dox-Rif-PLGA@CdTe .

Results or Outcomes

The drug-loaded nanoparticles significantly decreased the colony-forming units (CFUs) within the cell lines compared to free drugs. The sustained drug release over 100 h facilitated drug accumulation at the bacterial site, resulting in a heightened therapeutic effect on B. melitensis and improved outcomes in brucellosis treatment .

Pharmacokinetics and Pharmacodynamics of Tetracyclines

Specific Scientific Field

This application falls under the field of pharmacology .

Summary of the Application

Doxycycline is a part of the tetracycline antibiotics group and has been extensively studied for its pharmacokinetic and pharmacodynamic properties .

Methods of Application or Experimental Procedures

Doxycycline is administered orally or intravenously. It is almost completely absorbed with a bioavailability of more than 80% . Absorption takes place in the duodenum .

Results or Outcomes

The half-life of absorption is 0.85 ± 0.41 h . The peak concentration (C max, mg/L) is achieved after absorption .

Prevention of Progression of COVID-19

Specific Scientific Field

This application falls under the field of infectious disease research .

Summary of the Application

Doxycycline has been studied for its potential role in preventing the progression of COVID-19 to severe disease requiring intensive care unit (ICU) admission .

Methods of Application or Experimental Procedures

In this context, doxycycline would be administered to patients diagnosed with COVID-19 .

Results or Outcomes

The outcomes of this application are currently under research .

Respiratory Tract Infections

Specific Scientific Field

This application falls under the field of respiratory medicine .

Summary of the Application

Doxycycline is indicated for the treatment of various respiratory tract infections .

Methods of Application or Experimental Procedures

Doxycycline is administered orally or intravenously. It is used to treat respiratory tract infections caused by Mycoplasma pneumoniae and Psittacosis (ornithosis) caused by Chlamydophila psittaci .

Pharmacokinetics and Pharmacodynamics of Tetracyclines

Specific Scientific Field

This application falls under the field of pharmacology .

Summary of the Application

Doxycycline is a part of the tetracycline antibiotics group and has been extensively studied for its pharmacokinetic and pharmacodynamic properties .

Methods of Application or Experimental Procedures

Doxycycline is administered orally or intravenously. It is almost completely absorbed with a bioavailability of more than 80% . Absorption takes place in the duodenum .

Results or Outcomes

The half-life of absorption is 0.85 ± 0.41 h . The peak concentration (C max, mg/L) is achieved after absorption .

Safety And Hazards

Doryx is contraindicated in persons who have shown hypersensitivity to any of the tetracyclines . It can cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, throat irritation, trouble swallowing, chest pain, irregular heart rhythm, shortness of breath, little or no urination, fever, chills, swollen glands, body aches, weakness, pale skin, easy bruising or bleeding, severe headaches .

Direcciones Futuras

The usual dosage of Doryx MPC is 240 mg on the first day of treatment (administered 120 mg every 12 hours) followed by a maintenance dose of 120 mg daily . The maintenance dose may be administered as a single dose or as 60 mg every 12 hours .

Propiedades

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;ethanol;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H24N2O8.C2H6O.2ClH.H2O/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;;;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;2*1H;1H2/t2*7-,10+,14+,15-,17-,22-;;;;/m00..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHHTIKWXBRCLT-VDBOFHIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58Cl2N4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1025.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doryx

CAS RN

24390-14-5
Record name Doxycycline hyclate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024390145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Doxycycline Hyclate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXYCYCLINE HYCLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XTS3T51U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
RS Berger - The Journal of Clinical Pharmacology, 1988 - Wiley Online Library
… incidence of gastrointestinal side effects of Doryx (Parke‐Davis, Morris … Doryx produced statistically significantly fewer episodes of … Although Doryx produced significantly more reports of …
Number of citations: 33 accp1.onlinelibrary.wiley.com
MJ Story, PI McCloud, G Boehm - European journal of clinical …, 1991 - Springer
… indicated a positive response with Vibramycin' vs Doryx' and vs placebo; the positive response frequency was not significantly different for the Doryx' vs the placebo regimen. Treatment …
Number of citations: 14 link.springer.com
JE Pace III, KC Adam - Antitrust, 2017 - HeinOnline
HAT IS MORE DANGEROUS TO competition, pharmaceutical" product hopping" or attempts to prevent it? This article will not answer that question because the answer depends on the …
Number of citations: 0 heinonline.org
AM Hopkins, J Wojciechowski… - Antimicrobial Agents …, 2017 - Am Soc Microbiol
… Doryx MPC, FMPC; for Doryx capsule, FCAP) on relative bioavailability (RELF), an absorption lag on the Doryx MPC and Doryx … Doryx tablet and capsules (COVFED), as well as Doryx …
Number of citations: 9 journals.asm.org
MA Ford - wilmerhale.com
… generic Doryx during the 20 years that branded Doryx capsules were on the market (although it could have), and when Mylan did develop a tablet version of the updated Doryx product, …
Number of citations: 2 www.wilmerhale.com
M Freedman - Contemporary Pediatrics, 2014 - go.gale.com
Doxycycline (Doryx, Vibramycin) is the first choice antibiotic for Rocky Mountain spotted fever in children of all ages. A survey of clinicians about appropriate treatment for Rocky …
Number of citations: 0 go.gale.com
L Edwards - Intellectual Property Committee, ABA Section of …, 2017 - papers.ssrn.com
Several tensions exist between the Second Circuit’s decision in Namenda and the Third Circuit’s decision in Doryx, leaving unanswered a number of questions about product hopping. …
Number of citations: 0 papers.ssrn.com
B Sloan, N Scheinfeld - Expert opinion on drug safety, 2008 - Taylor & Francis
… who were given Doryx and Vibramycin. He found that Doryx produced statistically significant … Although he noted that the Doryx produced significantly more episodes of nausea than did …
Number of citations: 145 www.tandfonline.com
L Pendlebury
Number of citations: 0
WC US
Number of citations: 0

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.